
8-PIP-cAMP
概要
説明
8-Piperidinoadenosine-3’,5’-cyclic monophosphate (8-PIP-cAMP) is a cyclic adenyl ribonucleotide where the hydrogen at position 8 of the nucleobase is replaced by a piperidin-1-yl group . This modification makes it a potent and selective activator of protein kinase A (PKA), which plays a crucial role in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-PIP-cAMP involves the modification of cyclic adenosine monophosphate (cAMP). The hydrogen at position 8 of the nucleobase is replaced by a piperidine ring. This process typically involves the use of specific reagents and conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
8-PIP-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the piperidine ring or other functional groups within the molecule.
Substitution: The piperidine ring can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can yield a wide range of analogs with different functional groups .
科学的研究の応用
8-PIP-cAMP has a wide range of applications in scientific research, including:
作用機序
8-PIP-cAMP exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses . The compound’s selectivity for different sites on protein kinase A allows for precise modulation of signaling pathways .
類似化合物との比較
Similar Compounds
8-Chloroadenosine-3’,5’-cyclic monophosphate (8-Cl-cAMP): Another cyclic adenosine monophosphate analog with antiproliferative properties.
8-Hexylaminoadenosine-3’,5’-cyclic monophosphate (8-HA-cAMP): Selective for protein kinase A type I and often used in combination with 8-PIP-cAMP for synergistic effects.
Uniqueness
This compound is unique due to its high selectivity for specific sites on protein kinase A, allowing for targeted activation of different isoforms of the enzyme. This selectivity makes it a valuable tool in research and potential therapeutic applications .
生物活性
8-PIP-cAMP (8-piperidino-cyclic AMP) is a cyclic adenosine monophosphate (cAMP) analog that has garnered significant attention in pharmacological research due to its selective activation of protein kinase A (PKA) and its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cell proliferation, apoptosis, and signaling pathways.
Overview of this compound
This compound is characterized by increased metabolic stability and membrane permeability compared to traditional cAMP. It selectively activates PKA type I while having minimal effects on other cAMP-dependent pathways such as Epac (exchange protein directly activated by cAMP) . This selectivity makes it a valuable tool for dissecting the roles of PKA in various biological processes.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported that treatment with this compound led to a dose-dependent inhibition of cell growth in colon cancer (ARO), melanoma (NPA), and follicular thyroid carcinoma (WRO) cells. The IC50 values were found to be 55.3 µM for ARO and 84.8 µM for NPA cells, indicating substantial efficacy in inhibiting cancer cell proliferation .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
ARO | 55.3 |
NPA | 84.8 |
WRO | Not specified |
Induction of Apoptosis
The mechanism by which this compound induces apoptosis has been explored extensively. In the aforementioned study, it was observed that treatment with this compound resulted in a significant increase in apoptotic cells, as evidenced by flow cytometry analysis showing a reduction in G0/G1 phase cells and an accumulation in the sub-G0/G1 phase . Furthermore, caspase activity assays indicated that this compound treatment led to increased activation of caspase-3/7, suggesting the involvement of intrinsic apoptotic pathways.
Signaling Pathways Involved
The pro-apoptotic effects of this compound are mediated through specific signaling pathways. Research indicates that the activation of p38 MAPK is crucial for its apoptotic effects. Inhibiting p38 MAPK significantly reduced the pro-apoptotic impact of this compound, highlighting its role in mediating apoptosis in cancer cells .
Figure 1: Apoptotic Pathways Activated by this compound
Illustration showing the activation of caspases and p38 MAPK pathway following treatment with this compound.
Case Studies and Clinical Relevance
Several case studies have highlighted the relevance of using cAMP analogs like this compound in clinical settings. For instance, it has been investigated in models of cardiac protection where selective activation of PKA-I has shown potential benefits . The ability of this compound to selectively activate PKA-I without affecting other pathways allows for targeted therapeutic strategies that minimize side effects associated with broader cAMP analogs.
特性
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCWZMQKRRKCEF-ZBMQJGODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635494 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31357-06-9 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。